Fmoc-DADec HCl
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Overview
Description
Fmoc-DADec HCl is a chemical compound that is used for pharmaceutical testing . The Fmoc group, or 9-fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis . It is used to protect amines during synthesis .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . Another method involves reacting with 9-fluorenylmethyloxycarbonyl azide (made by reacting Fmoc-Cl with sodium azide) in sodium bicarbonate and aqueous dioxane .
Molecular Structure Analysis
The Fmoc group is known to form structures that are interlocked by π–π stacking . This property is crucial for its ability to form hydrogels and other complex structures.
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Scientific Research Applications
Self-Assembly and Hydrogel Formation
Amino acids and peptides modified with the Fmoc group, including Fmoc-DADec HCl, exhibit significant self-assembly characteristics, which are harnessed for developing hydrogels and other nanostructures. These materials have shown promise in cell cultivation, bio-templating, and controlled drug delivery systems. The inherent hydrophobicity and aromaticity of the Fmoc moiety facilitate the self-organization of these molecules, leading to applications in tissue engineering, regenerative medicine, and as scaffolds for cell growth and development (Tao et al., 2016; Orbach et al., 2009).
Enhancements in Peptide Synthesis
The use of Fmoc amino acids has significantly improved solid-phase peptide synthesis by providing a versatile and efficient method for peptide chain assembly. This methodology has been advanced through the development of various solid supports, linkages, and side-chain protecting groups, facilitating the synthesis of biologically active peptides and proteins. The orthogonal nature of Fmoc solid-phase peptide synthesis allows for a wide range of synthesis conditions, enhancing its utility in bioorganic chemistry (Fields & Noble, 2009).
Biomimetic Scaffolds for Bone Regeneration
Hydrogels based on Fmoc peptides have been explored as biomimetic scaffolds for bone regeneration. Multicomponent peptide-based hydrogels incorporating Fmoc-arginine and other aromatic amino acids demonstrate high mechanical strength and support cell adhesion and viability, suggesting their potential in promoting bone tissue repair and regeneration (Ghosh et al., 2017).
Drug Delivery Systems
Fmoc-modified peptides have been utilized in the development of nanostructures and hydrogels for controlled drug delivery. The ability to form stable and biocompatible hydrogels provides a platform for the sustained release of therapeutic agents, offering new opportunities in the field of drug delivery and medicinal chemistry (Chronopoulou et al., 2018).
Antibacterial Hydrogelators
The self-assembly properties of Fmoc-peptide-based cationic amphiphiles have been exploited to create antibacterial hydrogels. These materials combine the cell membrane penetration capabilities of pyridinium-based amphiphiles with the bioactivity of Fmoc amino acids/peptides, offering a novel approach to combating bacterial infections (Debnath et al., 2010).
Mechanism of Action
Target of Action
The primary target of Fmoc-DADec HCl is the amine group of amino acids . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It plays a crucial role in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group .
Mode of Action
This compound operates by protecting the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a temporary protective barrier around the amine group, preventing it from engaging in adverse nucleophilic reactions with electrophiles .
Biochemical Pathways
The Fmoc group is integral to the biochemical pathway of peptide synthesis . It allows for the rapid and efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is widespread .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its introduction and removal during peptide synthesis . The Fmoc group is introduced by reacting the amine with Fmoc-Cl . It is then rapidly removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .
Result of Action
The result of this compound’s action is the successful synthesis of peptides without interference from adverse nucleophilic reactions . The Fmoc group’s protective action allows for the assembly of peptides in a controlled manner, contributing to the creation of peptides of significant size and complexity .
Action Environment
The action of this compound is influenced by the pH of the system . For instance, the type of gel formed by Fmoc amino acids depends on the final pH of the system . Additionally, the Fmoc group is stable under trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, making it suitable for various chemical environments .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The Fmoc group in Fmoc-DADec HCl plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins during the process of peptide synthesis . The nature of these interactions is primarily through the formation of carbamate bonds with amines . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
Molecular Mechanism
This reaction forms a carbamate bond, which is stable under acidic conditions but can be cleaved under basic conditions . This property is crucial in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its stability and degradation over time. The Fmoc group is stable under acidic conditions but can be rapidly removed by base
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, primarily through the formation and cleavage of carbamate bonds
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(10-aminodecyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2.ClH/c26-17-11-5-3-1-2-4-6-12-18-27-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24;/h7-10,13-16,24H,1-6,11-12,17-19,26H2,(H,27,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTRLIXVRCUTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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